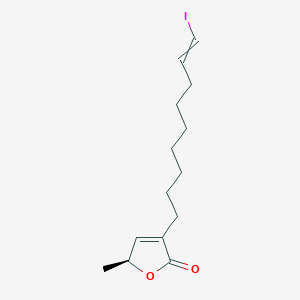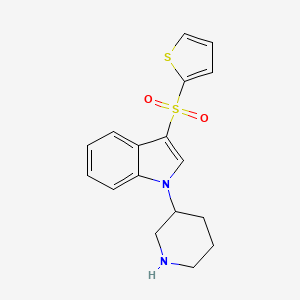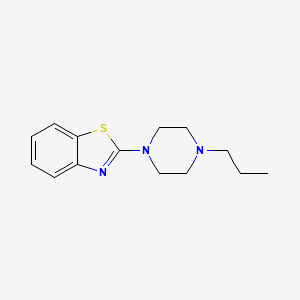
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring fused with a tetrahydroquinoline moiety, which contributes to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Cyclization to Form Tetrahydroquinoline: The imidazole derivative is then subjected to cyclization with a suitable diene or dienophile under high-temperature conditions to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the reduction of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(4-methyl-5-propyl-1H-imidazol-2-yl) phenol
- Imidazobenzoxazin-5-thione
Comparison
Compared to similar compounds, 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of both the imidazole and tetrahydroquinoline rings.
属性
CAS 编号 |
656257-35-1 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC 名称 |
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H19N3/c1-2-5-12-10-16-15(17-12)14-9-8-11-6-3-4-7-13(11)18-14/h3-4,6-7,10,14,18H,2,5,8-9H2,1H3,(H,16,17) |
InChI 键 |
PJSMVUQANOJOLS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN=C(N1)C2CCC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)







![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)



